molecular formula C16H13N3O2S2 B2372064 N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903153-08-1

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2372064
CAS No.: 1903153-08-1
M. Wt: 343.42
InChI Key: LNLFHRSDAAZXQR-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that features a benzamide core linked to two thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Rings: Starting from appropriate precursors, thiazole rings can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Coupling Reactions: The thiazole rings are then coupled to a benzamide core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems could be used.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide exerts its effects would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The compound’s reactivity could be attributed to the electron-donating or electron-withdrawing effects of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide: can be compared to other benzamide derivatives or thiazole-containing compounds.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.

Uniqueness

    Structural Features: The presence of both cyclopropyl and thiazole rings in the same molecule is relatively unique.

    Reactivity: Its specific reactivity patterns and potential biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(19-15-18-13(9-23-15)10-1-2-10)11-3-5-12(6-4-11)21-16-17-7-8-22-16/h3-10H,1-2H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLFHRSDAAZXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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